molecular formula C24H21F2NO3 B6545711 N-(2,5-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946306-93-0

N-(2,5-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No. B6545711
CAS RN: 946306-93-0
M. Wt: 409.4 g/mol
InChI Key: JCUMBSVJQAZTLZ-UHFFFAOYSA-N
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Description

The compound is a benzamide, which is an amide derived from benzoic acid. It contains a 2,5-difluorophenyl group, a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl group, and a benzamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the amide functional group. The 2,5-difluorophenyl group and the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl group would add additional complexity .

Scientific Research Applications

Fluorine-Based Interactions in Crystal Engineering

Safety and Hazards

Benzamides are generally considered to be low in toxicity, but the presence of the fluorine atoms could potentially make this compound more hazardous. As with any chemical, it should be handled with care .

Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or in other areas of chemical research .

properties

IUPAC Name

N-(2,5-difluorophenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c1-24(2)13-17-4-3-5-21(22(17)30-24)29-14-15-6-8-16(9-7-15)23(28)27-20-12-18(25)10-11-19(20)26/h3-12H,13-14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUMBSVJQAZTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

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